Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine
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Overview
Description
Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol . This compound is known for its complex structure, which includes a biphenyl group and an isopropoxy substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine involves its interaction with specific molecular targets. The biphenyl group allows it to bind to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine can be compared to other biphenyl derivatives and amine-containing compounds. Similar compounds include:
- 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine
- [1,1’-Biphenyl]-3-methanamine, N,α-dimethyl-4’-(1-methylethoxy) These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
N-methyl-1-[3-(4-propan-2-yloxyphenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWBZHRSDPBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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